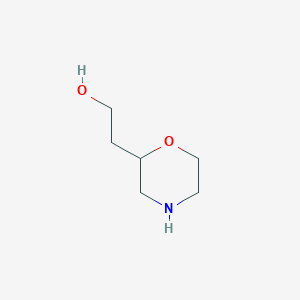

2-(Morpholin-2-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYVZNGKDTSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927891 | |

| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132995-76-7 | |

| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Morpholinyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol: Current Knowledge and Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Morpholin-2-yl)ethanol. Due to the limited availability of published experimental data for this specific isomer, this document distinguishes between predicted properties and the sparse experimental data available for its hydrochloride salt. For comparative context, this guide will also briefly touch upon the more extensively studied isomer, 2-(Morpholin-4-yl)ethanol, to highlight the importance of isomeric specificity in research and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound. It is crucial to distinguish this molecule from its isomers, particularly the more commercially available and well-documented 2-(Morpholin-4-yl)ethanol. The position of the ethanol substituent on the morpholine ring significantly influences the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Data Type |

| CAS Number | 132995-76-7 | 857214-74-5 | Experimental |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | Calculated |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | Calculated |

| Appearance | - | Colorless crystal or crystalline powder[1] | Experimental |

| Boiling Point | 235.3 ± 15.0 °C | - | Predicted |

| Melting Point | - | 185-190 °C[1] | Experimental |

| Density | 1.019 ± 0.06 g/cm³ | - | Predicted |

| pKa | 14.87 ± 0.10 | - | Predicted |

| Solubility | - | Soluble in water and common organic solvents (e.g., alcohols, ethers)[1] | Experimental |

Synthesis and Experimental Protocols

Synthesis of this compound Hydrochloride (General Overview)

A two-step process has been outlined for the synthesis of this compound hydrochloride[1]:

-

Formation of the free base: Ethanol and morpholine are reacted to generate 2-morpholine ethanol. The specific reaction conditions, catalysts, and purification methods are not specified.

-

Hydrochloric acid treatment: The resulting 2-morpholine ethanol is then treated with hydrochloric acid to form the hydrochloride salt[1].

Workflow for the General Synthesis of this compound HCl

References

An In-depth Technical Guide to the Synthesis of 2-(Morpholin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Morpholin-2-yl)ethanol, a C2-substituted morpholine derivative. Due to the limited direct literature on this specific compound, this guide outlines a robust, multi-step synthesis based on well-established organic chemistry transformations. The proposed pathway starts from the readily available precursor, N-Boc-2-(hydroxymethyl)morpholine, and proceeds through a one-carbon chain extension utilizing a Wittig reaction followed by hydroboration-oxidation.

This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes graphical representations of the synthesis pathway and experimental workflows to aid in comprehension.

Overall Synthesis Pathway

The proposed synthesis of this compound is a four-step process commencing with the protection of the morpholine nitrogen, followed by oxidation of the primary alcohol to an aldehyde. A subsequent Wittig reaction elongates the carbon chain, and a final hydroboration-oxidation followed by deprotection yields the target molecule.

Figure 1: Proposed synthesis pathway for this compound.

Stage 1: Oxidation of N-Boc-2-(hydroxymethyl)morpholine

The synthesis begins with the oxidation of the commercially available or synthetically prepared N-Boc-2-(hydroxymethyl)morpholine to the corresponding aldehyde, N-Boc-morpholine-2-carbaldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Quantitative Data

| Parameter | Value |

| Starting Material | N-Boc-2-(hydroxymethyl)morpholine |

| Reagents | Dess-Martin periodinane (DMP), Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 90-95% |

| Product Purity | High, purification by column chromatography |

Experimental Protocol

-

Reaction Setup: To a solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture for 15 minutes until the solid dissolves.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-morpholine-2-carbaldehyde.

Experimental Workflow

Figure 2: Workflow for the oxidation of N-Boc-2-(hydroxymethyl)morpholine.

Stage 2: Wittig Reaction for Chain Elongation

The second stage involves a Wittig reaction to convert the aldehyde into a vinyl group, thus extending the carbon chain by one. Methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, is a suitable Wittig reagent for this transformation.

Quantitative Data

| Parameter | Value |

| Starting Material | N-Boc-morpholine-2-carbaldehyde |

| Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Product Purity | High, purification by column chromatography |

Experimental Protocol

-

Wittig Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

-

Reaction Execution: To the freshly prepared ylide, add a solution of N-Boc-morpholine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield N-Boc-2-vinylmorpholine.

Stage 3: Hydroboration-Oxidation to the Primary Alcohol

The terminal alkene is then converted to the primary alcohol through a hydroboration-oxidation reaction. This two-step process typically proceeds with anti-Markovnikov selectivity, yielding the desired primary alcohol.

Quantitative Data

| Parameter | Value |

| Starting Material | N-Boc-2-vinylmorpholine |

| Reagents | Borane-tetrahydrofuran complex (BH3·THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Product Purity | High, purification by column chromatography |

Experimental Protocol

-

Hydroboration: To a solution of N-Boc-2-vinylmorpholine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3M, 3.0 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the internal temperature does not exceed 20 °C.

-

Reaction Execution: Stir the mixture at room temperature for 2 hours.

-

Work-up and Extraction: Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-2-(Morpholin-2-yl)ethanol.

Stage 4: Deprotection to Yield this compound

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | N-Boc-2-(Morpholin-2-yl)ethanol |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% (often quantitative) |

| Product Purity | High, often used without further purification after work-up |

Experimental Protocol

-

Reaction Setup: Dissolve N-Boc-2-(Morpholin-2-yl)ethanol (1.0 eq) in dichloromethane. Cool the solution to 0 °C.

-

Reaction Execution: Add trifluoroacetic acid (10 eq) dropwise. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to pH > 10.

-

Extraction: Extract the aqueous solution with a suitable organic solvent such as a mixture of chloroform and isopropanol.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by distillation or crystallization of its salt if necessary.

Logical Relationship of Deprotection

Figure 3: Logical flow of the Boc-deprotection step.

An In-depth Technical Guide to the Physical Characteristics of 2-(Morpholin-2-yl)ethanol and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physical characteristics of 2-(Morpholin-2-yl)ethanol and its closely related isomers and salts. Due to a notable scarcity of published data for this compound, this document also includes detailed information on 2-(Morpholin-4-yl)ethanol and this compound hydrochloride to provide a valuable comparative resource for researchers.

Introduction

This compound is a chemical compound of interest in various research and development sectors. However, a thorough review of scientific literature and chemical databases reveals a significant lack of available data regarding its specific physical properties. In contrast, its structural isomer, 2-(Morpholin-4-yl)ethanol, and its hydrochloride salt, this compound hydrochloride, are more extensively characterized. This guide aims to consolidate the available information on these related compounds to offer a useful reference point for scientists working with morpholine derivatives.

Comparative Physical Characteristics

The following table summarizes the key physical and chemical properties of this compound, 2-(Morpholin-4-yl)ethanol, and this compound hydrochloride. The data for this compound is largely theoretical or unavailable, underscoring the need for further experimental characterization.

| Property | This compound | 2-(Morpholin-4-yl)ethanol | This compound hydrochloride |

| CAS Number | Not found | 622-40-2[1][2][3] | 857214-74-5[4][5] |

| Molecular Formula | C6H13NO2 | C6H13NO2[1][2][6] | C6H14ClNO2[4] |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol [1][2][6] | 167.63 g/mol [4] |

| Appearance | Not available | Clear colorless to yellow liquid[1][2][3] | Colorless crystal or crystalline powder[4] |

| Melting Point | Not available | -1 °C[1][2] | ~185-190 °C[4] |

| Boiling Point | Not available | 227 °C at 757 mmHg[1][2] | Not available |

| Density | Not available | 1.083 g/mL at 25 °C[1][2] | Not available |

| Solubility in Water | Not available | Miscible[1][2] | Soluble[4] |

| Refractive Index | Not available | n20/D 1.476[1][2] | Not available |

Experimental Protocols for Physical Characterization

The following are detailed, generalized methodologies for determining the key physical properties of a liquid organic compound like this compound.

Determination of Melting Point (for solid derivatives like the hydrochloride salt)

The melting point of a solid compound can be determined using the capillary tube method with a melting point apparatus.[7][8][9][10]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point of a liquid can be determined using a micro boiling point or distillation method.[11][12][13][14][15]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Beaker

Procedure:

-

Add a small volume (a few milliliters) of the liquid sample into a small test tube.

-

Place a capillary tube, with its sealed end facing up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., oil bath).

-

Heat the bath gradually while stirring to ensure uniform temperature distribution.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[13]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.[16][17][18][19]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance (m1).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Dry the outside of the pycnometer and weigh it (m2).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m3).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = ((m2 - m1) / (m3 - m1)) * ρ_water

Determination of Solubility in Water

A common method to determine the solubility of a compound in water is the shake-flask method.[20][21][22]

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of the solid or liquid solute to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand to let any undissolved solute settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

-

Determine the concentration of the solute in the filtered saturated solution using a suitable analytical technique.

-

The determined concentration is the solubility of the compound at that temperature.

Visualized Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a new chemical compound.

References

- 1. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 857214-74-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. southalabama.edu [southalabama.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. vernier.com [vernier.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

- 19. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 20. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Solubility of 2-(Morpholin-2-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Morpholin-2-yl)ethanol, a versatile building block in pharmaceutical and chemical synthesis. Due to its unique structural features, understanding its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, formulation development, and purification processes. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a polar morpholine ring and a hydroxyl group, capable of hydrogen bonding, as well as a nonpolar ethyl backbone. This amphiphilic nature dictates its solubility across a range of solvents with varying polarities.

Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and safety data sheets, a qualitative understanding of its solubility has been established. The following table summarizes the available information.

| Solvent | Chemical Formula | Polarity | Solubility Profile |

| Water | H₂O | High | Miscible[1][2] |

| Ethanol | C₂H₅OH | High | Soluble[3] |

| Methanol | CH₃OH | High | Slightly Soluble[1][4] |

| Ether (Diethyl ether) | (C₂H₅)₂O | Low | Soluble[5] |

| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][4] |

| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble[1][4] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general steps involved.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Apparatus for quantitative analysis (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Syringes and filters (pore size appropriate to remove undissolved solids)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned well below the liquid surface but above the sedimented solid.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilution (if necessary): Depending on the concentration of the saturated solution and the analytical method's linear range, the sample may need to be diluted with the same solvent.

-

Quantitative Analysis: Analyze the concentration of this compound in the filtered (and possibly diluted) sample using a pre-validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains sparse, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a strong starting point for researchers and drug development professionals. For critical applications, it is imperative to perform precise solubility measurements under the specific conditions of interest. The visualized workflow for this determination serves as a practical guide for laboratory execution.

References

- 1. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 2. N-(2-Hydroxyethyl)morpholine, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 5. hnsincere.com [hnsincere.com]

Spectroscopic Data for 2-(Morpholin-2-yl)ethanol: A Technical Note on Data Availability

For Researchers, Scientists, and Drug Development Professionals

It is crucial to distinguish 2-(Morpholin-2-yl)ethanol from its well-documented isomer, 2-(Morpholin-4-yl)ethanol , also known as 2-Morpholinoethanol. The majority of available spectroscopic data under the general name "morpholinoethanol" pertains to the 4-substituted isomer, where the ethanol group is attached to the nitrogen atom of the morpholine ring.

Compound Identification

| Compound Name | This compound |

| Structure |  |

| CAS Number | 132995-76-7 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

While specific experimental data is not available, a general experimental workflow for acquiring such data is presented below. This workflow represents a standard approach for the characterization of a novel or sparsely documented chemical compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of a synthesized or acquired chemical compound like this compound.

Caption: Figure 1. A generalized workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Methodologies for Spectroscopic Analysis

Should a sample of this compound be available, the following standard protocols would be employed to acquire the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Expected signals would include multiplets for the morpholine ring protons, a triplet for the methylene group adjacent to the hydroxyl group, and a triplet for the methylene group attached to the morpholine ring.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the number of unique carbon environments. Chemical shifts would be referenced to the deuterated solvent.

-

2D NMR (COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be conducted.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region.

Mass Spectrometry (MS)

The molecular weight and fragmentation pattern of the compound would be determined using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. The molecular ion peak [M+H]⁺ or [M]⁺ would be expected, corresponding to the molecular weight of the compound.

Conclusion

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol: Synthesis, History, and Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Morpholin-2-yl)ethanol, a fine chemical intermediate belonging to the class of 2-substituted morpholines. While specific historical records on the discovery of this particular isomer are not extensively documented in publicly available literature, this guide contextualizes its significance through the broader history of the morpholine scaffold in medicinal chemistry and outlines plausible, modern synthetic routes based on established methodologies for analogous compounds.

Introduction and Historical Context

The morpholine ring is a privileged scaffold in drug discovery, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its unique structure, featuring both a basic nitrogen and a polar ether oxygen, allows for improved aqueous solubility and metabolic stability. Historically, morpholine and its derivatives have been integral to the development of a wide array of therapeutics, particularly in the realm of central nervous system (CNS) disorders, where they can improve blood-brain barrier permeability.

While the 4-substituted morpholine isomer, 2-(Morpholin-4-yl)ethanol (also known as N-(2-Hydroxyethyl)morpholine), is widely documented and utilized, the 2-substituted isomer, this compound, represents a more specialized building block. Its development is intrinsically linked to the advancement of asymmetric synthesis techniques that allow for precise control over the stereocenter at the C-2 position of the morpholine ring. Such chiral morpholines are crucial intermediates for creating complex, bioactive molecules.

Physicochemical and Identification Data

Quantitative data for this compound and its common synthetic precursor are summarized below.

| Property | This compound Hydrochloride | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (N-Boc protected intermediate) |

| CAS Number | 857214-74-5 | 913642-78-1 |

| Molecular Formula | C₆H₁₄ClNO₂ | C₁₁H₂₁NO₄ |

| Molecular Weight | 167.63 g/mol | 231.29 g/mol |

| Appearance | Colorless crystal or crystalline powder | Not specified |

| Melting Point | ~185-190 °C | Not specified |

| Solubility | Soluble in water and common organic solvents (alcohols, ethers) | Not specified |

| IUPAC Name | 2-(Morpholin-2-yl)ethan-1-ol hydrochloride | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate |

Plausible Synthetic Pathways and Experimental Protocols

Due to the limited specific literature on the synthesis of this compound, this section details two plausible and well-documented modern synthetic strategies for obtaining 2-substituted morpholines. These protocols are representative of current synthetic chemistry and can be adapted for the target molecule.

Synthesis via N-Boc Protected Intermediate

A common and logical route to this compound involves the synthesis of an N-protected precursor, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, followed by deprotection of the Boc (tert-butoxycarbonyl) group.

Caption: Synthetic workflow via N-Boc protected intermediate.

Experimental Protocol 1: N-Boc Deprotection (General Protocol)

This protocol describes the removal of the N-Boc protecting group under acidic conditions, a standard procedure in organic synthesis.

-

Materials:

-

N-Boc protected amine (e.g., tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]

-

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and stereoselective method to produce chiral 2-substituted morpholines is through the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. This method utilizes a chiral catalyst to achieve high enantioselectivity.[2][3][4][5]

Caption: Asymmetric hydrogenation workflow for chiral 2-substituted morpholines.

Experimental Protocol 2: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine (Representative Protocol)

This protocol is adapted from a published procedure for the synthesis of chiral 2-substituted morpholines and illustrates the general methodology.[2]

-

Materials:

-

2-Substituted dehydromorpholine (e.g., 2-Phenyl-3,4-dihydro-2H-1,4-oxazine)

-

[Rh(COD)₂]BF₄ (Rhodium catalyst precursor)

-

(R)-SKP (chiral bisphosphine ligand)

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen gas (high pressure)

-

Stainless-steel autoclave

-

-

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-SKP ligand (1.05 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

Substrate Preparation: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate in anhydrous DCM.

-

Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the resulting mixture into a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.

-

Stir the reaction at room temperature for 24 hours.

-

Work-up: Carefully release the pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the chiral 2-substituted morpholine.[2]

-

Biological Significance and Applications

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motif is of high interest in drug development. The introduction of a morpholine ring is a common strategy to improve the drug-like properties of a molecule. Specifically, C-2 substituted morpholines are key components in various experimental drugs, including inhibitors of enzymes like GSK-3β and agonists for receptors such as the dopamine D3 receptor.[4] The ethanol side chain provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules as a key building block.

Conclusion

This compound is a valuable, albeit underexplored, chemical intermediate. While its specific discovery and history are not well-documented, its importance can be inferred from the extensive use of the 2-substituted morpholine scaffold in modern medicinal chemistry. The synthetic pathways outlined in this guide, based on robust and contemporary chemical methods, provide a clear roadmap for its preparation in a laboratory setting. Further research into the unique properties and potential applications of this specific isomer could yield novel discoveries in the field of drug development and material science.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

CAS number and molecular structure of 2-(Morpholin-2-yl)ethanol

This technical guide provides a comprehensive overview of the chemical compound 2-(Morpholin-2-yl)ethanol, addressing its molecular structure, chemical identifiers, and available technical data. A significant point of clarification is the distinction between this compound and its more common structural isomer, 2-(Morpholin-4-yl)ethanol, for which a greater volume of public data exists. This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification and Isomerism

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the C2 position with an ethanol group. It is crucial to distinguish it from its N-substituted isomer, 2-(morpholin-4-yl)ethanol, where the ethanol group is attached to the nitrogen atom at the 4-position. This structural difference significantly impacts their chemical properties and biological activities.

The primary identifier for this compound is its CAS number: 132995-76-7 .[1][2][3][4] Its hydrochloride salt is identified by CAS number 857214-74-5 .[5][6][7] In contrast, the more frequently cited isomer, 2-(morpholin-4-yl)ethanol (also known as N-(2-Hydroxyethyl)morpholine), has the CAS number 622-40-2 .[8][9][10][11]

Technical Data for this compound

Publicly available data for this compound and its hydrochloride salt is limited. The information is primarily confined to chemical identifiers and basic predicted properties.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

|---|---|---|

| CAS Number | 132995-76-7[1][12] | 857214-74-5[5][6] |

| Molecular Formula | C6H13NO2[1][4][12] | C6H14ClNO2[5][6] |

| Molecular Weight | 131.17 g/mol [1][12] | 167.63 g/mol [5] |

| Boiling Point | 235.3 ± 15.0 °C (Predicted)[12] | Not Available |

| Density | 1.019 ± 0.06 g/cm³ (Predicted)[12] | Not Available |

| pKa | 14.87 ± 0.10 (Predicted)[12] | Not Available |

| Storage Temperature | 2-8°C[12] | -4°C to -20°C[7] |

| Appearance | Not Available | Colorless crystal or crystalline powder[5] |

| Solubility | Not Available | Soluble in water and common organic solvents[5] |

| Melting Point | Not Available | ~185-190°C[5] |

Experimental Protocols

In-Depth Profile of the Isomer: 2-(Morpholin-4-yl)ethanol (CAS 622-40-2)

Given the scarcity of data on the 2-yl isomer, this section provides a detailed guide to the well-documented 4-yl isomer, 2-(Morpholin-4-yl)ethanol, as a valuable reference for researchers working with related structures.

This compound is a colorless to yellow liquid used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.[11] For example, it is a derivative of morpholine used in preparing ester prodrugs of naproxen.[10][11] It has also been shown to induce DNA repair in primary cultures of rat hepatocytes.[10]

Table 2: Quantitative Physicochemical Data for 2-(Morpholin-4-yl)ethanol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 622-40-2 | [8][9] |

| Molecular Formula | C6H13NO2 | [8][13] |

| Molecular Weight | 131.17 g/mol | [8] |

| Appearance | Clear colorless to yellow liquid | [11] |

| Melting Point | -1 °C | [13][14] |

| Boiling Point | 223-225 °C | [13] |

| Density | 1.083 g/mL at 25 °C | [14][15] |

| Refractive Index | n20/D 1.476 | [14][15] |

| Flash Point | 211 °F (~99.4 °C) | [14] |

| Water Solubility | Miscible | [14] |

| pH | 10.7 (100g/L solution at 20°C) | [14][15] |

| LogP | -1.32 at 25°C |[15] |

Table 3: Toxicological Data for 2-(Morpholin-4-yl)ethanol

| Test | Species | Route | Value | Source(s) |

|---|---|---|---|---|

| LD50 | Rat | Oral | 5500 mg/kg | [16] |

| LD50 | Guinea Pig | Dermal | 2500 mg/kg | [16] |

| LD50 | Rabbit | Skin | >16 g/kg | [16] |

| Draize Test | Rabbit | Eye | 20 mg (Severe) | [16] |

| Draize Test | Rabbit | Eye | 20 mg/24H (Moderate) |[16] |

Summary and Conclusion

This compound (CAS 132995-76-7) is a distinct chemical entity for which detailed public data, particularly regarding experimental protocols and biological activity, is sparse. Researchers must exercise caution to distinguish it from its widely documented N-substituted isomer, 2-(morpholin-4-yl)ethanol (CAS 622-40-2). While the fundamental properties of the 2-yl isomer can be predicted, further empirical studies are required to fully characterize its physicochemical behavior, reactivity, and potential applications in drug development and other scientific fields. This guide provides the available data for the specified compound and offers a comprehensive profile of its common isomer as a critical reference point.

References

- 1. 132995-76-7 | 2-Morpholineethanol - Moldb [moldb.com]

- 2. 2-(2-Hydroxyethyl)morpholine132995-76-7,Purity98%_Dayang Chem (Hangzhou) Co., Ltd [molbase.com]

- 3. 132995-76-7|this compound| Ambeed [ambeed.com]

- 4. 2-Morpholineethanol | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 2-Morpholin-2-yl-ethanol hydrochloride | 857214-74-5 [sigmaaldrich.com]

- 7. 857214-74-5|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]

- 8. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 622-40-2 CAS MSDS (2-Morpholinoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 12. 2-(2-Hydroxyethyl)morpholine | 132995-76-7 [amp.chemicalbook.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. chemwhat.com [chemwhat.com]

- 15. chembk.com [chembk.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Untapped Potential: A Technical Guide to the Prospective Biological Activity of 2-(Morpholin-2-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its advantageous physicochemical properties often impart improved solubility, metabolic stability, and target engagement. While derivatives of N-substituted (morpholin-4-yl) and C-4 substituted morpholines have been extensively explored, a significant knowledge gap exists concerning the biological activities of derivatives stemming from the C-2 position, specifically 2-(Morpholin-2-yl)ethanol. This technical guide aims to illuminate the potential biological activities of this underexplored scaffold. Drawing upon the rich pharmacology of the broader morpholine class and related ethanolamine-containing compounds, we will project potential therapeutic applications, outline relevant experimental methodologies, and provide a framework for future research and development in this promising area.

Introduction: The Case for this compound Derivatives

The morpholine ring is a privileged scaffold in drug discovery, valued for its ability to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Its incorporation into molecules can lead to improved aqueous solubility, metabolic stability, and favorable interactions with biological targets through hydrogen bonding and dipolar interactions.[1] A vast body of research details the diverse biological activities of N-substituted morpholine derivatives, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.[1][3][4][5]

However, the substitution pattern on the morpholine ring profoundly influences its biological effects. While N-substitution (position 4) is common, C-substitution offers a distinct vector for structural modification, potentially leading to novel pharmacological profiles. The this compound scaffold, with a hydroxyethyl group at a carbon atom adjacent to the oxygen, presents a unique combination of a polar hydroxyl group and a chiral center, offering opportunities for stereospecific interactions with biological targets.

Despite a thorough review of the scientific literature, specific data on the biological activities of this compound derivatives are scarce. This guide, therefore, extrapolates potential activities based on the known pharmacology of related morpholine and ethanolamine structures, providing a roadmap for pioneering research in this area.

Projected Biological Activities and Therapeutic Targets

Based on the established pharmacology of the morpholine moiety and the ethanolamine pharmacophore, several key therapeutic areas present themselves as primary targets for the investigation of this compound derivatives.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[3][6][7] The morpholine ring is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1.

-

Projected Mechanism of Action: Derivatives of this compound could be designed to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The hydroxyl group of the ethanol moiety could serve as a crucial hydrogen bond donor or acceptor, enhancing binding affinity and selectivity for the kinase ATP-binding pocket. Furthermore, the chiral center at the C-2 position could allow for stereospecific interactions, potentially leading to improved potency and reduced off-target effects.

-

Potential Targets:

-

Phosphoinositide 3-kinases (PI3Ks)

-

Mammalian Target of Rapamycin (mTOR)

-

Tyrosine kinases (e.g., EGFR, VEGFR)

-

Topoisomerase II[6]

-

Anti-inflammatory Activity

The anti-inflammatory properties of morpholine-containing compounds are well-documented.[8][9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

-

Projected Mechanism of Action: this compound derivatives could act as inhibitors of key inflammatory enzymes. The morpholine ring can contribute to favorable pharmacokinetic properties, allowing for effective delivery to inflamed tissues, while modifications to the ethanol side chain could be optimized for potent and selective enzyme inhibition.

-

Potential Targets:

-

Inducible nitric oxide synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Cytokines (e.g., TNF-α, IL-6)

-

Antimicrobial and Antifungal Activity

The morpholine scaffold is present in several antimicrobial and antifungal agents.[10] These compounds often function by disrupting cell wall synthesis or interfering with essential metabolic pathways in microorganisms.

-

Projected Mechanism of Action: The unique structural features of this compound could be exploited to design novel antimicrobial agents. The ability of the morpholine oxygen and nitrogen to form hydrogen bonds, combined with the reactivity of the terminal hydroxyl group, could be leveraged to interact with microbial enzymes or cell surface components.

-

Potential Targets:

-

Bacterial cell wall synthesis enzymes

-

Fungal ergosterol biosynthesis pathway

-

Microbial DNA gyrase and topoisomerases

-

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, particularly its pKa and ability to improve blood-brain barrier permeability, make it an attractive scaffold for CNS drug discovery.[4][5][11]

-

Projected Mechanism of Action: Derivatives of this compound could be developed as modulators of CNS receptors and enzymes. The ethanolamine substructure is a common feature in many neurotransmitters and CNS-active drugs. Judicious modification of this scaffold could lead to compounds with activity at adrenergic, dopaminergic, or serotonergic receptors.

-

Potential Targets:

-

Adrenergic receptors (alpha and beta)[12]

-

Dopamine and serotonin transporters

-

Enzymes involved in neurodegenerative diseases

-

Quantitative Data Summary (Hypothetical Framework)

Due to the absence of specific experimental data for this compound derivatives in the public domain, the following tables are presented as a hypothetical framework for data presentation. Researchers entering this field can use these templates to structure their findings for clear comparison and analysis.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Substitution on Ethanol Moiety | Target Kinase | IC50 (nM) | Cell Line |

| Example-1 | Phenyl | PI3Kα | Data | MCF-7 |

| Example-2 | 4-Fluorophenyl | mTOR | Data | PC-3 |

| Example-3 | Pyridin-3-yl | EGFR | Data | A549 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Substitution on Ethanol Moiety | Assay | IC50 (µM) |

| Example-4 | 2,4-Dichlorophenyl | iNOS Inhibition | Data |

| Example-5 | Naphthyl | COX-2 Inhibition | Data |

| Example-6 | Thienyl | TNF-α Release | Data |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for the synthesis and biological evaluation of novel this compound derivatives.

General Synthesis of C-2 Substituted Morpholine Derivatives

The synthesis of C-2 substituted morpholines can be challenging. A potential retrosynthetic approach is outlined below.

Protocol:

-

N-Protection of a Chiral Amino Alcohol: To a solution of the starting chiral amino alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Epoxide Ring Opening: The N-protected amino alcohol is then reacted with a substituted epoxide in the presence of a Lewis acid or base catalyst to yield an open-chain amino diol.

-

Intramolecular Cyclization: The resulting amino diol can be cyclized to form the C-2 substituted morpholine ring. This can be achieved under various conditions, such as Mitsunobu reaction conditions or by converting the terminal hydroxyl group to a good leaving group followed by base-mediated cyclization.

-

Deprotection and Derivatization: The protecting group on the morpholine nitrogen can be removed, and the nitrogen can be further derivatized if desired. The hydroxyl group of the ethanol side chain can also be modified to generate a library of derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., PI3K, mTOR).

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a white opaque microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum)

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Griess Reagent

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the percent inhibition of NO production and determine the IC50 value.

-

A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathway Visualizations

The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the known activities of other morpholine-containing compounds.

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutics. While direct experimental evidence is currently lacking, the known biological activities of the broader morpholine class of compounds provide a strong rationale for investigating these derivatives for anticancer, anti-inflammatory, antimicrobial, and CNS applications.

Future research should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of this compound derivatives. Subsequent high-throughput screening against a panel of relevant biological targets will be crucial to identify initial lead compounds. Structure-activity relationship (SAR) studies can then be employed to optimize the potency, selectivity, and pharmacokinetic properties of these hits.

This technical guide serves as a foundational resource to stimulate and guide research into this promising, yet uncharted, territory of medicinal chemistry. The unique structural features of this compound derivatives may hold the key to unlocking new and effective treatments for a range of human diseases.

References

- 1. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 10. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

literature review on substituted morpholine compounds

An In-depth Technical Guide to Substituted Morpholine Compounds for Drug Discovery Professionals

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[1][2] Its significance stems from its advantageous physicochemical, biological, and metabolic properties, making it a versatile building block in drug design.[2][3] The morpholine ring can improve pharmacokinetic profiles, enhance solubility, and increase the potency of drug candidates through specific molecular interactions.[4][5] Substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[6][7][8] This technical guide provides a comprehensive review of substituted morpholine compounds, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), to support researchers and scientists in the field of drug development.

I. Synthesis of Substituted Morpholine Scaffolds

The creation of diverse libraries of substituted morpholines for SAR studies is enabled by a variety of robust synthetic strategies.[1] Key approaches include palladium-catalyzed reactions, multi-component reactions, and intramolecular cyclization.

A. Palladium-Catalyzed Carboamination

A concise and asymmetric method for synthesizing cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction.[9] This key step involves coupling a substituted ethanolamine derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields.[9]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines [9]

A typical procedure involves reacting the O-allyl ethanolamine substrate (1.0 equiv) with an aryl or alkenyl bromide (R¹Br, 2.0 equiv) in the presence of sodium tert-butoxide (NaOtBu, 2.0 equiv). The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol %), and a phosphine ligand, like tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %). The reaction is carried out in toluene (0.4 M) at a temperature of 105 °C. Products are typically formed with a high diastereomeric ratio (>20:1) and are isolated after purification.[9]

Table 1: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [9]

| Entry | R (Substrate) | R¹ (Bromide) | Product | Yield (%) |

| 1 | Bn | Ph | 3a | 71 |

| 2 | Bn | 4-MeO-C₆H₄ | 3b | 70 |

| 3 | Bn | 4-F-C₆H₄ | 3c | 66 |

| 4 | i-Pr | Ph | 3d | 65 |

| 5 | i-Pr | 4-MeO-C₆H₄ | 3e | 62 |

Conditions: 1.0 equiv substrate, 2.0 equiv R¹Br, 2.0 equiv NaOtBu, 2 mol % Pd(OAc)₂, 8 mol % P(2-furyl)₃, toluene (0.4 M), 105 °C. Isolated yields are an average of two experiments.

B. Copper-Catalyzed Three-Component Reaction

An efficient method for producing highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction.[10] This approach utilizes readily available vicinal amino alcohols, diverse aldehydes, and diazomalonates as starting materials.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. ijprems.com [ijprems.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 2-(Morpholin-2-yl)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Morpholin-2-yl)ethanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The inherent bifunctionality of this molecule, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive scaffold for creating complex molecular architectures.

Introduction

This compound is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid morpholine core and the presence of two reactive functional groups make it a versatile starting material for the synthesis of a variety of derivatives. The stereochemistry at the C2 position provides an opportunity for the development of enantiomerically pure compounds, a critical aspect in modern drug discovery. This document outlines key applications and provides a detailed protocol for a representative synthetic transformation.

Key Applications in Organic Synthesis

The primary utility of this compound and its derivatives lies in their role as scaffolds for the synthesis of bioactive molecules. The secondary amine can be readily N-functionalized, while the primary alcohol offers a handle for etherification, esterification, or conversion to other functional groups.

A significant application is in the synthesis of substituted morpholine analogs as receptor antagonists. For instance, the N-Boc protected form of (S)-2-(hydroxymethyl)morpholine serves as a key intermediate in the preparation of potent and selective dopamine D4 receptor antagonists.[1] This highlights the importance of this scaffold in constructing molecules with specific biological targets.

Experimental Protocols

This section provides a detailed experimental protocol for the derivatization of a protected form of this compound, a common strategy to introduce molecular diversity.

N-Arylation of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This protocol details the copper-mediated coupling of an aryl bromide with the N-Boc protected (S)-2-(hydroxymethyl)morpholine.

Reaction Scheme:

Figure 1: N-Arylation of Boc-protected (S)-2-(hydroxymethyl)morpholine.

Materials:

| Material | CAS Number |

| (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-76-8 |

| Aryl bromide | Varies |

| Copper(I) iodide (CuI) | 7681-65-4 |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) | 1662-01-7 |

| Cesium carbonate (Cs2CO3) | 534-17-8 |

| Toluene | 108-88-3 |

| Dichloromethane (CH2Cl2) | 75-09-2 |

| Lithium chloride (LiCl) | 7447-41-8 |

| Magnesium sulfate (MgSO4) | 7487-88-9 |

| Ethyl acetate (EtOAc) | 141-78-6 |

| Hexanes | 110-54-3 |

Procedure: [1]

-

To a reaction vessel, add (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq).

-

Add the corresponding aryl bromide (1.2 eq), CuI (0.2 eq), Me4Phen (0.4 eq), and Cs2CO3 (2.0 eq).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture at 110 °C for 18 hours.

-

After 18 hours, cool the reaction to room temperature.

-

Dilute the mixture with CH2Cl2 and wash with a 5% aqueous LiCl solution.

-

Separate the organic layer, dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of 5–30% EtOAc/hexanes) to yield the N-arylated product.

Quantitative Data:

| Product | Yield (%) |

| (S)-tert-butyl 2-(hydroxymethyl)-4-(4-phenoxyphenyl)morpholine-4-carboxylate | 14-30% |

| Other N-aryl derivatives | Varies |

Visualization of Synthetic Pathways

The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold, starting from the commercially available N-Boc protected intermediate.

Figure 2: General workflow for the synthesis of diverse morpholine analogs.

Conclusion

This compound and its protected derivatives are valuable chiral building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. The ability to selectively functionalize both the nitrogen and oxygen atoms allows for the creation of diverse chemical libraries for screening against various biological targets. The provided protocol for N-arylation serves as a foundational method that can be adapted for the synthesis of a wide range of N-substituted morpholine derivatives. Further exploration of the reactivity of this scaffold is likely to lead to the discovery of novel compounds with significant therapeutic potential.

References

2-(Morpholin-2-yl)ethanol: A Versatile C2-Substituted Scaffold in Medicinal Chemistry

Introduction: 2-(Morpholin-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry, offering a unique structural motif for the development of novel therapeutic agents. As a C2-substituted morpholine, it provides a distinct three-dimensional architecture compared to its more common N-substituted counterpart, 2-(morpholin-4-yl)ethanol. This structural nuance allows for the exploration of new chemical space and the generation of compounds with tailored pharmacological profiles. The morpholine ring, a privileged scaffold in drug discovery, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The ethanol side chain of this compound provides a convenient handle for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

One of the most notable applications of this building block is in the development of norepinephrine reuptake inhibitors (NRIs), exemplified by the clinical candidate edivoxetine. This highlights the potential of the this compound core to interact with key biological targets, particularly neurotransmitter transporters.

Application in Norepinephrine Reuptake Inhibitors

The primary application of this compound in medicinal chemistry to date has been in the design of selective norepinephrine reuptake inhibitors (NRIs). These agents block the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal.

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET by drugs like those derived from this compound blocks this reuptake process. This leads to a prolonged presence of norepinephrine in the synapse, enhancing its interaction with adrenergic receptors on the postsynaptic neuron. This enhanced noradrenergic signaling is the therapeutic basis for treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

Norepinephrine Transporter (NET) Inhibition Pathway.

Quantitative Data: Edivoxetine and Analogs

The development of edivoxetine has provided valuable quantitative data on the potency and selectivity of this compound derivatives as NRIs. While extensive public data on a wide range of analogs is limited, the available information highlights the high affinity of these compounds for the norepinephrine transporter.

| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |

| Edivoxetine | NET | Unbound plasma drug (biomarker) | 0.041 | Human | [1] |

| Edivoxetine | NET | Unbound cerebrospinal fluid drug (biomarker) | 0.794 | Human | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent derivatization, which are crucial steps in the drug discovery process.

1. Enantioselective Synthesis of (S)-2-(Morpholin-2-yl)ethanol

This protocol describes a general approach for the enantioselective synthesis of C2-functionalized morpholines, which can be adapted for the synthesis of (S)-2-(morpholin-2-yl)ethanol. The key steps involve an organocatalytic α-chlorination of an aldehyde followed by reduction and cyclization.

Enantioselective Synthesis Workflow.

Materials:

-

Acetaldehyde derivative (e.g., benzyloxyacetaldehyde)

-

Organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Reducing agent (e.g., Sodium borohydride)

-

Activating agent (e.g., Trifluoromethanesulfonic anhydride)

-

Base (e.g., 2,6-Lutidine)

-

Aminoethanol

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

α-Chlorination: To a solution of the acetaldehyde derivative in an anhydrous solvent at low temperature (e.g., -20 °C), add the organocatalyst followed by the chlorinating agent. Stir the reaction mixture until completion, monitored by TLC.

-

Reduction: Quench the reaction and add the reducing agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the aldehyde is completely reduced.

-

Activation and Cyclization: Isolate the crude 2-chloroethanol derivative. Dissolve it in an anhydrous solvent and cool to -78 °C. Add the base followed by the activating agent. After a short period, add aminoethanol and allow the reaction to slowly warm to room temperature.

-

Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired enantiomerically enriched this compound derivative.

2. N-Alkylation of this compound

This protocol outlines the N-alkylation of the morpholine nitrogen using an alkyl halide.

N-Alkylation Reaction Workflow.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Procedure:

-

To a solution of this compound in the chosen solvent, add the base.

-

Add the alkyl halide dropwise at room temperature.

-

Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated derivative.

3. O-Etherification of this compound (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the hydroxyl group of the ethanol side chain.

Williamson Ether Synthesis Workflow.

Materials:

-

N-protected this compound (to avoid N-alkylation)

-

Strong base (e.g., Sodium hydride)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide)

Procedure:

-

To a suspension of the strong base in an anhydrous aprotic solvent under an inert atmosphere, add a solution of N-protected this compound dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for a short period to ensure complete deprotonation.

-

Add the alkyl halide to the resulting alkoxide solution.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the desired ether.

-

If necessary, deprotect the morpholine nitrogen to obtain the final product.